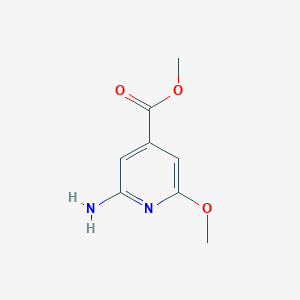
6-Amino-3-hydroxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a benzene ring. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group.
Hydroxylation: Introduction of a hydroxyl group to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: Introducing hydroxyl groups under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
6-Amino-3-hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to altered biochemical pathways.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Antibacterial Activity: The amino group can interact with bacterial cell walls, disrupting their integrity and function
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Hydroxy-6-methylbenzoic acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
6-amino-3-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
LUKYCINAIDJTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
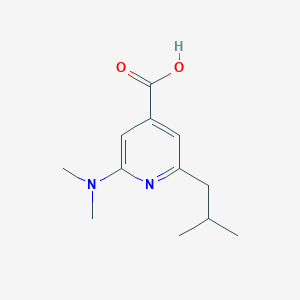
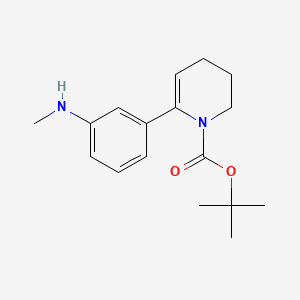
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)
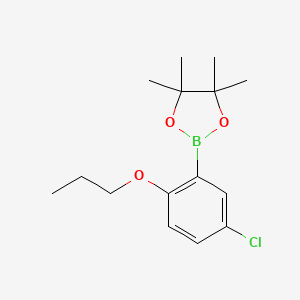
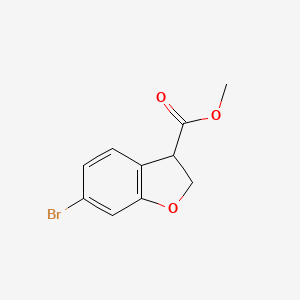
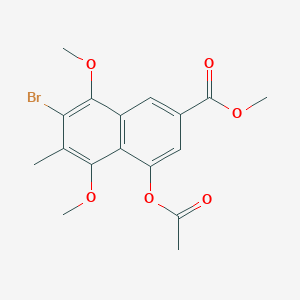

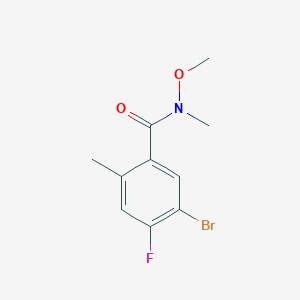
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
